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Compound of Interest

Compound Name: Furoyl-leucine

Cat. No.: B10760654

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Furoyl-leucine, a derivative of the essential amino acid L-leucine, is emerging as a valuable
and versatile chiral building block in the field of organic synthesis. This N-acylated amino acid
incorporates a furan-2-carbonyl moiety, a heterocyclic scaffold known to be present in
numerous biologically active compounds. The unique combination of the chiral leucine
backbone and the furoyl group imparts specific physicochemical properties that make it an
attractive starting material for the synthesis of a diverse range of complex molecules,
particularly in the realm of medicinal chemistry and drug discovery.

This technical guide provides a comprehensive overview of the chemical properties, synthesis,
and key applications of furoyl-leucine as a building block. It includes detailed experimental
protocols for its derivatization and presents quantitative data in a clear, tabular format to
facilitate its use in the laboratory.

Chemical and Physical Properties of Furoyl-Leucine

Furoyl-leucine, systematically named (2S)-2-(furan-2-carbonylamino)-4-methylpentanoic acid,
possesses a combination of functionalities that are amenable to a variety of synthetic
transformations. The key structural features include a carboxylic acid, an amide, and a chiral
center.
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Property Value Source
Molecular Formula C11H15NOa4 --INVALID-LINK--
Molecular Weight 225.24 g/mol --INVALID-LINK--

(2S)-2-(furan-2-
IUPAC Name carbonylamino)-4- --INVALID-LINK--

methylpentanoic acid

Appearance White to off-white solid General knowledge

Soluble in polar organic
solvents such as methanol,

Solubility ethanol, and General knowledge
dimethylformamide. Limited

solubility in water.

Melting Point Not reported

XLogP3 1.9 --INVALID-LINK--

Synthesis of Furoyl-Leucine Derivatives: Amide
Bond Formation

The carboxylic acid moiety of furoyl-leucine serves as a handle for the formation of new amide
bonds, allowing for its incorporation into larger and more complex molecular architectures,
including peptides and peptidomimetics. A common and efficient method for this transformation
is the use of coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt). This methodology
has been successfully employed in the synthesis of novel inhibitors of Factor Inhibiting
Hypoxia-Inducible Factor-1 (FIH-1).

Experimental Protocol: Synthesis of Methyl (Furan-2-
carbonyl)leucinate

This protocol is adapted from the general procedure described for the synthesis of furan- and
thiophene-2-carbonyl amino acid derivatives.
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Reaction Scheme:

A general reaction scheme for amide coupling.

Materials:
Reagent Molar Mass ( g/mol )
Furoyl-Leucine 225.24
Leucine methyl ester hydrochloride 181.66
(lI;EDtg/I—S—(B—dimethylaminopropyl)carbodiimide 191.70
1-Hydroxybenzotriazole (HOBt) 135.13
Triethylamine (TEA) 101.19
Dimethylformamide (DMF) 73.09
Ethyl acetate 88.11
Saturated aqueous sodium bicarbonate
Brine
Anhydrous magnesium sulfate 120.37

Procedure:

» To a solution of furoyl-leucine (1.0 eq) in anhydrous dimethylformamide (DMF), add 1-

hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide

(EDC) (1.2 eq).

 Stir the mixture at room temperature for 30 minutes.

e Add a solution of leucine methyl ester hydrochloride (1.0 eq) and triethylamine (1.2 eq) in

DMF to the reaction mixture.
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o Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by
thin-layer chromatography (TLC).

e Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with
saturated aqueous sodium bicarbonate and brine.

» Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure.

 Purify the crude product by column chromatography on silica gel to afford the desired methyl
(furan-2-carbonyl)leucinate.

Quantitative Data:

Reactant/Product Molar Eq. Yield (%)

Furoyl-Leucine 1.0

Leucine methyl ester

hydrochloride 1.0
EDC 15
HOBt 15
TEA 1o

Methyl (Furan-2-

) Typically >70%
carbonyl)leucinate

Characterization Data (Hypothetical - based on similar compounds):
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Technique Data

8 7.45 (dd, J = 1.8, 0.8 Hz, 1H), 7.15 (dd, J =
3.5, 0.8 Hz, 1H), 6.85 (d, J = 8.5 Hz, 1H), 6.50

1H NMR (CDCls, 400 MHz) (dd, J = 3.5, 1.8 Hz, 1H), 4.85 (m, 1H), 3.75 (s,
3H), 1.80-1.60 (m, 3H), 0.95 (d, J = 6.5 Hz, 3H),
0.93 (d, J = 6.5 Hz, 3H).

0 173.5, 158.5, 147.0, 144.5, 115.0, 112.0, 52.5,

G NMR (CDCL, 101 MHz) 51.0, 41.5, 25.0, 23.0, 22.0

m/z calculated for C12H19NO4 [M+H]*: 242.13,

Mass Spectrometry (ESI+) found: 242.15
ounda: .19,

Potential Applications in Organic Synthesis

The structural features of furoyl-leucine open up possibilities for its use in various synthetic
strategies beyond simple amide coupling.

Esterification Reactions

The carboxylic acid functionality can be readily converted to a variety of esters through
standard esterification protocols, such as Fischer esterification or by reaction with alkyl halides
in the presence of a base. These ester derivatives can serve as valuable intermediates in
further synthetic transformations or as final target molecules with modified pharmacokinetic
properties.

 To cite this document: BenchChem. [Furoyl-Leucine: A Versatile Chiral Building Block for
Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10760654#furoyl-leucine-as-a-building-block-in-
organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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